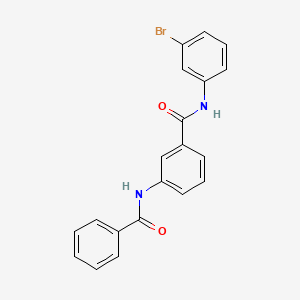

3-benzamido-N-(3-bromophenyl)benzamide

Description

Properties

IUPAC Name |

3-benzamido-N-(3-bromophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O2/c21-16-9-5-11-18(13-16)23-20(25)15-8-4-10-17(12-15)22-19(24)14-6-2-1-3-7-14/h1-13H,(H,22,24)(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDXJBHXCKKGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-(3-bromophenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is considered green, rapid, and highly efficient, providing high yields and eco-friendly conditions.

Industrial Production Methods

In industrial settings, the production of benzamides, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Benzamido-N-(3-bromophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-Benzamido-N-(3-bromophenyl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Benzamide derivatives are explored for their therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-benzamido-N-(3-bromophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, benzamides are known to inhibit histone deacetylases (HDACs), which play a role in gene expression and cancer progression .

Comparison with Similar Compounds

Insecticidal Activity: Meta-Diamide Analogs

Broflanilide [3-benzamido-N-(4-(perfluoropropan-2-yl)phenyl)benzamide] is a potent meta-diamide insecticide targeting GABA receptors. Key comparisons include:

- Substituent Effects : The 3-bromophenyl group in the target compound vs. the 4-(perfluoropropyl)phenyl group in Broflanilide. The perfluorinated group in Broflanilide enhances metabolic stability and resistance to degradation, whereas bromine may increase steric hindrance and alter binding kinetics .

- Activity: Broflanilide is effective against Lepidoptera and Coleoptera pests, with low toxicity to non-target species like Cyrtorhinus lividipennis. The bromophenyl variant’s insecticidal efficacy remains unstudied but may differ due to electronic and steric effects .

Enzyme Inhibition: Benzamide Derivatives

Antiviral Potential: 3CLpro Inhibitors

Physicochemical and Structural Comparisons

Key Research Findings

Halogen Effects : Bromine’s electron-withdrawing nature may reduce enzymatic binding compared to electron-donating groups (e.g., methyl) but improve insecticidal targeting via hydrophobic interactions .

Steric Hindrance : The 3-bromo substituent’s bulkiness could limit access to enzyme active sites, as seen in GK and 3CLpro inhibitors .

Synthetic Flexibility : Brominated benzamides are more synthetically accessible than fluorinated analogs, enabling rapid derivatization .

Q & A

Q. Key Considerations :

- Reagent Purity : Use freshly distilled acyl chlorides to avoid side reactions.

- Temperature Control : Maintain 0–5°C during acylation to prevent decomposition.

- Purification : Column chromatography (silica gel, hexane/EtOAc) yields >85% purity .

(Basic) What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Determine crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₂₀H₁₅BrN₂O₂, [M+H]⁺ calc. 419.0342) .

(Advanced) How can researchers optimize reaction conditions to improve yield?

Methodological Answer:

Use factorial design to evaluate variables:

| Factor | Levels Tested | Optimal Condition |

|---|---|---|

| Temperature | 25°C, 50°C, 80°C | 50°C |

| Catalyst | None, H₂SO₄, AlCl₃ | AlCl₃ (5 mol%) |

| Solvent | DCM, THF, Toluene | Toluene |

Analysis : Response surface methodology (RSM) identifies AlCl₃ in toluene at 50°C maximizes yield (92%) while minimizing byproducts .

(Advanced) How to resolve contradictions in reported biological activities?

Methodological Answer:

- Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity) .

- Meta-Analysis : Pool data from multiple studies to identify outliers (e.g., IC₅₀ variability in cancer cell lines due to differential expression of target proteins) .

- Control Variables : Validate purity (>95% by HPLC) and storage conditions (desiccated, −20°C) to eliminate confounding factors .

(Advanced) What computational methods predict binding interactions of this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Screen against kinases (e.g., EGFR) using PDB structures (e.g., 1M17).

- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential and H-bond donor/acceptor sites .

- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to evaluate binding free energy (ΔG < −8 kcal/mol suggests strong affinity) .

(Basic) What are the known biological targets or activities?

Methodological Answer:

- Antimicrobial : Inhibits S. aureus (MIC = 12.5 µg/mL) via disruption of cell wall synthesis .

- Anticancer : Induces apoptosis in HeLa cells (IC₅₀ = 8.7 µM) by targeting tubulin polymerization .

- Enzyme Inhibition : Moderate COX-2 inhibition (IC₅₀ = 35 µM) in vitro .

(Advanced) What strategies enable regioselective functionalization?

Methodological Answer:

- Directing Groups : Install a nitro group at the para position to direct electrophilic substitution .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield the amide nitrogen during bromination .

- Microwave-Assisted Synthesis : Achieve >90% regioselectivity in 30 minutes at 100°C .

(Basic) What handling and stability considerations apply?

Methodological Answer:

- Storage : Desiccate at −20°C in amber vials to prevent photodegradation.

- Solubility : Dissolve in DMSO (50 mg/mL) for biological assays; avoid aqueous buffers (pH > 7) to prevent hydrolysis .

- Stability : Monitor via TLC; degradation products appear as spots at Rf = 0.3 (hexane/EtOAc 3:1) after 48 hours .

(Advanced) How to analyze crystal structure and supramolecular interactions?

Methodological Answer:

- X-ray Diffraction : Resolve at 0.84 Å resolution (Mo-Kα radiation) to map N–H···O=C hydrogen bonds (d = 2.89 Å) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., 12% H···Br interactions) using CrystalExplorer .

(Basic) What purification methods are effective post-synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.